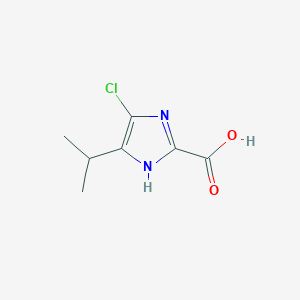
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid (CIPICA) is an organic compound belonging to the class of imidazoles and is used in a variety of scientific studies and laboratory experiments. CIPICA is an important building block for the synthesis of various organic compounds and has been studied for its unique properties, such as its ability to act as an acid catalyst and its potential for use as an anti-inflammatory agent.
Applications De Recherche Scientifique
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has been studied for its potential applications in various scientific research areas. It has been used as an acid catalyst in organic synthesis, as an anti-inflammatory agent, and as a model compound for studying the effects of imidazole derivatives on biological systems. It has also been used to study the effects of imidazole derivatives on the human immune system and as a potential drug for treating certain types of cancer.
Mécanisme D'action
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid is known to act as an acid catalyst in organic synthesis and as an anti-inflammatory agent. Its mechanism of action is not fully understood, but it is believed to act on the pro-inflammatory pathways in the body by blocking the production of certain pro-inflammatory mediators. It is also thought to inhibit the formation of certain enzymes that are involved in the inflammatory process.
Biochemical and Physiological Effects
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system. It has also been shown to have the potential to reduce the risk of certain types of cancer and to reduce the severity of certain types of infections.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has low reactivity, making it suitable for use in a variety of experiments. However, it has some limitations, such as its low solubility in water and its potential to react with other compounds.
Orientations Futures
There are a number of potential future directions for the use of 4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid in scientific research. It could be used to further study its anti-inflammatory and antioxidant properties, as well as its potential for use as an anti-cancer drug. It could also be used to study its effects on the human immune system and to develop new drugs and treatments for various diseases. Additionally, it could be used to study the effects of imidazole derivatives on biological systems and to develop new catalysts and synthetic methods.
Méthodes De Synthèse
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid is synthesized from 4-chloro-5-isopropyl-1H-imidazole-2-thiol (CIPIT) via a series of chemical reactions. CIPIT is first reacted with trimethyl orthoformate and acetic anhydride to form a thioester intermediate. This intermediate is then hydrolyzed to yield 4-chloro-5-isopropyl-1H-imidazole-2-carboxylic acid. This synthesis method is relatively simple and has been used in a number of laboratory experiments.
Propriétés
IUPAC Name |
4-chloro-5-propan-2-yl-1H-imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3(2)4-5(8)10-6(9-4)7(11)12/h3H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXSXBNUBQLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-isopropyl-1h-imidazole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)






![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)
![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)

